2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
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Description
The compound “2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole” is a complex organic molecule that contains several functional groups including a furan ring, a pyridazine ring, a piperazine ring, and a cyclopentathiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the furan ring could potentially undergo electrophilic aromatic substitution reactions, while the piperazine ring could potentially undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the piperazine ring could potentially make the compound basic, while the presence of the furan ring could potentially make the compound aromatic .Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s being studied for its potential medicinal properties, then future research could involve testing its biological activity, optimizing its structure for better activity, or studying its mechanism of action .
Properties
IUPAC Name |
2-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-15-17(5-1)26-19(20-15)13-23-8-10-24(11-9-23)18-7-6-14(21-22-18)16-4-2-12-25-16/h2,4,6-7,12H,1,3,5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFKWBAWFHFZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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